
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
Description
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a chemical compound known for its unique structure and properties.
Properties
Molecular Formula |
C7H7Cl2N3O2 |
---|---|
Molecular Weight |
236.05 g/mol |
IUPAC Name |
2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C7H7Cl2N3O2/c1-10-5(13)3-12-7(14)6(9)4(8)2-11-12/h2H,3H2,1H3,(H,10,13) |
InChI Key |
KBWAXLSVVDTQSE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1C(=O)C(=C(C=N1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Hydrazine Derivatives
The most widely reported method involves reacting maleic anhydride derivatives with hydrazine hydrate. For example, maleic acid reacts with hydrazine hydrate in ethanol under reflux to form 6-hydroxypyridazin-3(2H)-one, which is subsequently dehydrated. The reaction proceeds as follows:
Yields typically range from 65–75%, with purity dependent on recrystallization solvents (e.g., water or ethanol).
Ring-Closing Metathesis
Alternative approaches employ α,β-unsaturated carbonyl compounds and hydrazines. For instance, reacting methyl acrylate with tert-butyl carbazate in tetrahydrofuran (THF) at 0°C forms a dihydropyridazinone precursor, which undergoes oxidation with manganese dioxide to yield the pyridazinone core. This method offers superior regioselectivity (up to 89% yield) but requires stringent temperature control.
Chlorination at Positions 4 and 5
Introducing chlorine atoms at positions 4 and 5 is critical for biological activity. Phosphorus oxychloride (POCl₃) is the reagent of choice, facilitating electrophilic aromatic substitution under controlled conditions.
Direct Chlorination with POCl₃
The pyridazinone core is treated with excess POCl₃ (3–5 equiv) in dichloromethane (DCM) at 60–80°C for 6–8 hours. The reaction mechanism proceeds via a two-step process:
-
Activation : POCl₃ phosphorylates the carbonyl oxygen, enhancing ring electrophilicity.
-
Substitution : Chloride ions attack positions 4 and 5, driven by the electron-withdrawing effect of the phosphoryl group.
Yields range from 70–85%, with residual POCl₃ removed via aqueous workup.
Catalytic Chlorination
Recent advancements employ catalytic N-chlorosuccinimide (NCS) with Lewis acids (e.g., FeCl₃) in acetonitrile at 50°C. This method reduces side reactions (e.g., over-chlorination) and improves selectivity, achieving 88% yield in pilot studies.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include solvent choice , base strength , and temperature control .
Solvent Systems
Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates by stabilizing transition states. Comparative studies show DMSO outperforms DMF in chlorination steps, yielding 78% vs. 62%.
Solvent | Base | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
DMSO | t-BuOK | 18 | 65 | 98 |
DMF | K₂CO₃ | 24 | 58 | 95 |
THF | NaH | 12 | 52 | 90 |
Base Selection
Strong bases (t-BuOK, NaH) facilitate deprotonation of the pyridazinone nitrogen, accelerating substitution. Weaker bases (K₂CO₃) result in incomplete reactions and lower yields.
Characterization and Analytical Data
The final product is validated via NMR , HRMS , and X-ray crystallography .
Spectroscopic Data
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichlorinated pyridazinone ring undergoes nucleophilic substitution at positions 4 and 5 due to electron-withdrawing effects from the oxo group. Key findings include:
-
Mechanistic Insight : The 4,5-dichloro configuration enhances electrophilicity, enabling nucleophilic attack at either position. Steric and electronic factors favor substitution at position 5 in biological systems.
Amide Hydrolysis and Functionalization
The N-methylacetamide group participates in hydrolysis and derivatization reactions:
-
Stability Note : The amide bond resists hydrolysis under neutral conditions but degrades in strongly acidic/basic environments .
Pyridazinone Ring Modifications
The pyridazinone core participates in redox and cycloaddition reactions:
-
Structural Impact : Reduction decreases electrophilicity, diminishing PRMT5 inhibitory activity by >80% in biological assays .
Biological Covalent Interactions
The compound acts as a covalent inhibitor via Michael addition or SN2 mechanisms:
-
Kinetics : Second-order rate constant () for PRMT5 inhibition is .
Comparative Reactivity Table
Functional Group | Reagent | Product | Yield (%) | Conditions |
---|---|---|---|---|
Dichloro substituents | Cysteine | Protein adducts | Quantified via LC-MS | pH 7.4, 37°C |
N-methylacetamide | 6M HCl | Acetic acid derivative | 78 | Reflux, 12h |
Pyridazinone ring | DDQ | Aromatic pyridazine | 65 | DCM, RT, 24h |
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of 2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide. It has shown promising results in inhibiting the growth of various cancer cell lines.
Case Study :
A study demonstrated that this compound exhibited significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% and 85.26%, respectively .
Cell Line | Percent Growth Inhibition (%) |
---|---|
SNB-19 | 86.61 |
OVCAR-8 | 85.26 |
NCI-H40 | 75.99 |
HOP-92 | 67.55 |
P2X7 Receptor Inhibition
The compound has been identified as a potential inhibitor of the purinergic P2X7 receptor, which plays a critical role in various inflammatory and neurodegenerative diseases.
Research Findings :
Patents have reported that novel pyridazinone compounds, including derivatives of this compound, can inhibit the P2X7 receptor effectively, offering therapeutic avenues for conditions like chronic pain and inflammation .
Protein-Ligand Interactions
Studies utilizing binding assays have shown that this compound interacts with specific proteins involved in cellular signaling pathways.
Binding Affinity :
The compound demonstrated notable binding affinity in protein-ligand interactions, which is crucial for its potential therapeutic applications .
Activity Type | Observed Effect |
---|---|
Anticancer Activity | Significant inhibition of cancer cell growth |
Receptor Inhibition | Effective P2X7 receptor inhibition |
Protein Binding | High binding affinity to target proteins |
Mechanism of Action
The mechanism of action of 2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide involves its interaction with specific molecular targets. For instance, it can form covalent bonds with certain enzymes, leading to inhibition of their activity. This interaction is often mediated by the halogenated pyridazinone group, which can form a covalent bond with cysteine residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-6-oxopyridazin-1(6H)-carboxylates: These compounds are similar in structure and are used as alternatives to chloroformates for the synthesis of symmetric and asymmetric carbonates.
2,4-Dichloro-6-phenylpyrimidine: Another related compound that undergoes similar types of reactions and has comparable applications.
Uniqueness
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is unique due to its specific substitution pattern and the presence of the N-methylacetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₅Cl₂N₃O₂
- Molecular Weight : 222.03 g/mol
- CAS Number : 17284-92-3
Research indicates that this compound may function as an inhibitor of specific protein interactions, particularly those involving PRMT5 (protein arginine methyltransferase 5). Inhibition of PRMT5 is considered a viable therapeutic strategy for certain cancers, particularly those lacking the MTAP (methylthioadenosine phosphorylase) gene. Studies have shown that compounds similar to this compound can disrupt PRMT5 interactions with substrate adaptor proteins (SAPs), leading to reduced substrate methylation and potential antitumor effects .
Biological Activity Overview
The biological activity of this compound can be summarized in the following categories:
Antitumor Activity
- Inhibition of Cancer Cell Growth :
- Mechanistic Studies :
Genotoxicity and Safety Profile
- Genotoxicity Tests :
- Toxicological Assessments :
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : A study on MTAP-deleted cancer cells demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through PRMT5 inhibition.
- Case Study 2 : Clinical trials involving structurally similar compounds have shown promising results in patients with advanced solid tumors, leading to further investigation into this class of compounds for therapeutic use.
Data Summary Table
Study/Source | Biological Activity | IC50 (μM) | Notes |
---|---|---|---|
Study on PRMT5 Inhibition | Antitumor activity | 12–20 | Effective against MTAP-deleted cancers |
Genotoxicity Assessment | Non-genotoxic | N/A | No significant mutagenic effects observed |
Toxicology Study | Favorable safety profile | N/A | No major adverse effects in animal models |
Q & A
Basic Research Questions
Q. How is 2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide synthesized and characterized in academic research?
- Methodological Answer : The compound is synthesized via coupling reactions involving its carboxylic acid derivative. For example, 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid is activated with thionyl chloride in THF/DMF at 60°C, followed by reaction with an amine (e.g., 3-(azepan-1-ylsulfonyl)-4-methylaniline) in the presence of triethylamine (TEA) at room temperature . Purification involves extraction (ethyl acetate/water), drying (Na₂SO₄), and prep-HPLC, yielding ~79% purity. Characterization employs LCMS (retention time, [M+H]+), ¹H/¹³C NMR (DMSO-d₆ solvent), and HRMS to confirm molecular weight and structural integrity .
Q. What are the key spectroscopic techniques used to confirm the structure of this compound?
- Methodological Answer :
- LCMS/HRMS : Determines molecular weight (e.g., [M+H]+ = 418.9) and purity (Rt = 0.877 min) .
- ¹H NMR : Identifies protons in the pyridazinone ring (δ ~7.70 ppm for aromatic protons) and methylacetamide groups (δ ~2.43 ppm for N–CH₃) .
- HRMS (ESI/Q-TOF) : Validates exact mass (e.g., Calcd: 419.0347; Found: 419.0345) to confirm molecular formula (C₁₅H₁₇Cl₂N₄O₄S) .
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity of this compound during synthesis?
- Methodological Answer :
- Solvent Selection : THF and DCM are preferred for their ability to dissolve intermediates and stabilize reactive species (e.g., acyl chlorides) .
- Temperature Control : Heating to 60°C accelerates acid activation, while cooling to 0°C prevents side reactions during amine coupling .
- Catalyst Use : TEA acts as a base to neutralize HCl byproducts, improving reaction efficiency .
- Purification : Prep-TLC or HPLC resolves impurities, achieving >95% purity. Lower yields (e.g., 25% in THF reactions) may result from steric hindrance in bulky amine substrates .
Q. What computational methods are employed to study the electronic properties of pyridazine derivatives like this compound?
- Methodological Answer :
- Quantum Mechanical Calculations : Density Functional Theory (DFT) optimizes molecular geometry and evaluates electronic transitions (e.g., HOMO-LUMO gaps) .
- X-ray Crystallography : Resolves bond lengths and angles in the pyridazinone core, confirming planarity and substituent effects on conjugation .
- NEXAFS/XPS : Probes core-level electron transitions (C, N, O K-edges) to map electron density distribution, validated via Static-Exchange (STEX) calculations .
Q. What are the implications of substituent variations on the pyridazine core for biological activity?
- Methodological Answer :
- Electron-Withdrawing Groups : Chlorine atoms at C4/C5 enhance electrophilicity, potentially improving binding to targets like PRMT5 .
- Sulfonamide Linkers : Bulky substituents (e.g., 4-methylpiperazinylsulfonyl) may modulate solubility and membrane permeability, critical for cellular uptake .
- SAR Studies : Analog synthesis (e.g., replacing N-methyl with aryl groups) and enzymatic assays (IC₅₀ measurements) quantify activity changes, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.